molecular formula C17H24O7 B561745 Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside CAS No. 105592-29-8

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside

Cat. No.: B561745
CAS No.: 105592-29-8
M. Wt: 340.372
InChI Key: QYCQBMVUWJKAQL-XFHWEBQZSA-N
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Description

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside is a complex carbohydrate derivative used primarily in proteomics research. It has a molecular formula of C16H24O7 and a molecular weight of 328.36

Preparation Methods

The synthesis of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside typically involves the protection of hydroxyl groups in the sugar molecule to prevent interference during chemical transformations. The synthetic route often includes the reaction of carbohydrates with aldehydes or ketones in the presence of catalysts, such as Lewis acids . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Chemical Reactions Analysis

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside involves its interaction with specific enzymes and proteins involved in glycosylation. It acts as an inhibitor or substrate in these biochemical pathways, affecting the glycosylation process and thereby influencing cellular functions.

Comparison with Similar Compounds

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the particular glycosylation pathways it influences, making it a valuable tool in both research and industrial applications.

Biological Activity

Benzyl 2,3-O-Isopropylidene-L-glycero-α-D-mannoheptofuranoside (CAS: 105592-29-8) is a glycoside compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H24_{24}O7_{7}
  • Molecular Weight : 340.37 g/mol
  • Purity : Minimum 95% by HPLC
  • Storage Conditions : Store at -20°C for long-term storage

Anti-inflammatory and Analgesic Effects

A study on α-D-ribofuranose derivatives revealed promising anti-inflammatory and analgesic effects. Compounds derived from similar structures exhibited significant inhibition of paw edema in animal models and demonstrated central and peripheral analgesic activities. For example, one derivative showed an 82.6% reduction in paw edema at a dose of 100 mg/kg, suggesting potential therapeutic applications for pain management and inflammation control .

Study on Related Compounds

  • Objective : To evaluate the analgesic and anti-inflammatory properties of synthesized α-D-ribofuranose derivatives.
  • Methodology : The study involved synthesizing various derivatives through benzylation and acetylation reactions, followed by pharmacological evaluation using standard in vitro and in vivo assays.
  • Findings :
    • Compound 2a exhibited a significant reduction in tail flicking reaction time (P < 0.001) and abdominal writhing (65.33% reduction).
    • Inhibition of carrageenan-induced paw edema was observed with percent reductions of 82.6% and 87.6% for two tested compounds (P < 0.001) .

The biological activity of Benzyl 2,3-O-Isopropylidene-L-glycero-α-D-mannoheptofuranoside can be attributed to its ability to interact with biological membranes and modulate cellular signaling pathways. The presence of the isopropylidene group may enhance the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialVarying effectiveness against bacteria and fungi
Anti-inflammatoryUp to 87.6% reduction in paw edema
AnalgesicSignificant reduction in pain response

Properties

IUPAC Name

(1R,2S)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O7/c1-17(2)23-14-13(12(20)11(19)8-18)22-16(15(14)24-17)21-9-10-6-4-3-5-7-10/h3-7,11-16,18-20H,8-9H2,1-2H3/t11-,12+,13+,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCQBMVUWJKAQL-XFHWEBQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(C(CO)O)O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H]([C@H](CO)O)O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747118
Record name Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105592-29-8
Record name Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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